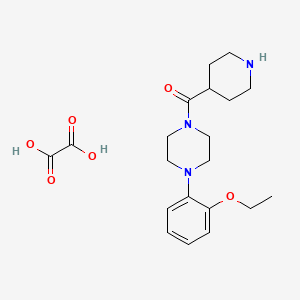![molecular formula C26H35N3O3 B3950784 2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B3950784.png)
2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol
Übersicht
Beschreibung
2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRL-15572 and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BRL-15572 involves its binding to the dopamine D3 receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in dopamine signaling. This decrease in dopamine signaling has been found to have several physiological effects, including a decrease in reward-seeking behavior and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
BRL-15572 has been found to have several biochemical and physiological effects. One of the main effects of BRL-15572 is its ability to decrease dopamine signaling. This decrease in dopamine signaling has been found to have several physiological effects, including a decrease in reward-seeking behavior and a decrease in drug-seeking behavior. BRL-15572 has also been found to have anxiolytic effects, which may be related to its ability to decrease dopamine signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BRL-15572 is its high selectivity and potency for the dopamine D3 receptor. This makes it an ideal tool for studying this receptor. However, one of the limitations of BRL-15572 is its limited solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BRL-15572. One area of research is the development of more soluble analogs of BRL-15572. This would make it easier to use in experiments and potentially increase its effectiveness. Another area of research is the study of the effects of BRL-15572 on other dopamine receptors. This could provide insight into the role of dopamine signaling in other physiological processes. Finally, the potential therapeutic applications of BRL-15572 should be explored, particularly in the treatment of addiction and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential applications in scientific research. One of the main applications of BRL-15572 is as a tool for studying the dopamine D3 receptor. This receptor is involved in several physiological processes, including reward, motivation, and addiction. BRL-15572 has been found to be a highly selective and potent antagonist of the dopamine D3 receptor, making it an ideal tool for studying this receptor.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-2-32-24-10-6-9-23(25(24)30)20-27-13-11-22(12-14-27)26(31)29-17-15-28(16-18-29)19-21-7-4-3-5-8-21/h3-10,22,30H,2,11-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIKXTFLIXUKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate oxalate](/img/structure/B3950706.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950724.png)
![1-benzyl-4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950727.png)
![1-benzyl-4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950735.png)
![1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950744.png)
![1-benzyl-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950752.png)
![1-benzyl-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3950758.png)
![1-benzyl-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950765.png)
![1-benzyl-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950769.png)
![1-benzyl-4-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950791.png)
![1-benzyl-4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3950803.png)
![1-benzyl-4-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3950811.png)

![1-(2-ethoxyphenyl)-4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)piperazine oxalate](/img/structure/B3950821.png)